molecular formula C10H15NO2 B12966501 3-(1-Amino-3-hydroxypropyl)-2-methylphenol

3-(1-Amino-3-hydroxypropyl)-2-methylphenol

Cat. No.: B12966501
M. Wt: 181.23 g/mol
InChI Key: FNAGZHKFJDCGFU-UHFFFAOYSA-N
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Description

3-(1-Amino-3-hydroxypropyl)-2-methylphenol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-3-hydroxypropyl)-2-methylphenol typically involves the reaction of 2-methylphenol with 3-chloropropanol in the presence of a base to form the intermediate 3-(3-hydroxypropyl)-2-methylphenol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-3-hydroxypropyl)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenol ring.

Major Products

    Oxidation: Formation of 3-(1-amino-3-oxopropyl)-2-methylphenol.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

3-(1-Amino-3-hydroxypropyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-Amino-3-hydroxypropyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Amino-3-hydroxypropyl)phenol
  • 3-(1-Amino-3-hydroxypropyl)-4-bromophenol
  • 3-(1-Amino-3-hydroxypropyl)benzonitrile

Uniqueness

3-(1-Amino-3-hydroxypropyl)-2-methylphenol is unique due to the presence of the methyl group on the phenol ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-(1-amino-3-hydroxypropyl)-2-methylphenol

InChI

InChI=1S/C10H15NO2/c1-7-8(9(11)5-6-12)3-2-4-10(7)13/h2-4,9,12-13H,5-6,11H2,1H3

InChI Key

FNAGZHKFJDCGFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)C(CCO)N

Origin of Product

United States

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